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molecular formula C8H9N3O2S B8610490 4-ethylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

4-ethylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B8610490
M. Wt: 211.24 g/mol
InChI Key: AJIAMYKJQNPURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459138

Procedure details

The compound is obtained according to the same procedure as that described for Example 63, starting from 0. 1 g of 4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide (Example 16) and 0.17 g of ethyl bromide.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:12])(=[O:11])[C:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][CH:3]=[N:2]1.[CH2:13](Br)[CH3:14]>>[CH2:13]([N:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=2[S:1](=[O:12])(=[O:11])[N:2]=[CH:3]1)[CH3:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1(N=CNC2=C1N=CC=C2)(=O)=O
Step Two
Name
Quantity
0.17 g
Type
reactant
Smiles
C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound is obtained

Outcomes

Product
Name
Type
Smiles
C(C)N1C=NS(C2=C1C=CC=N2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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